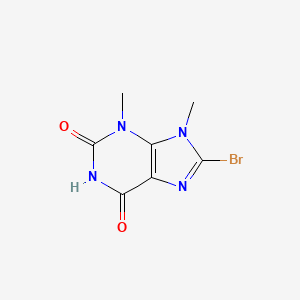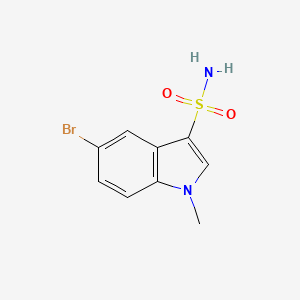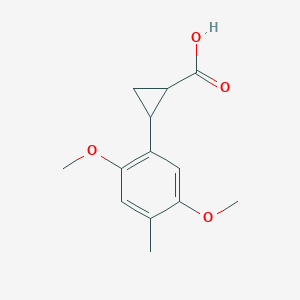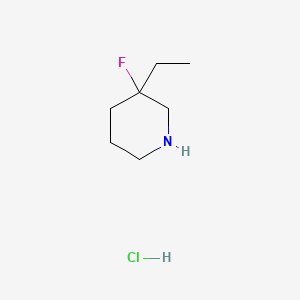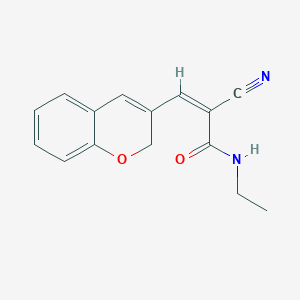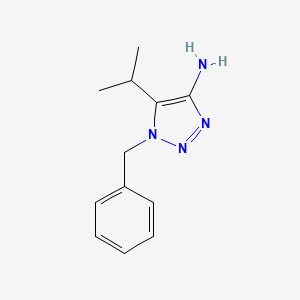
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of ethanol at room temperature in green conditions has been reported to achieve up to 90% yield .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The reaction conditions often involve room temperature and the use of ethanol as a solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the cyclization reaction produces protected piperazines, which can be further deprotected to yield the final compound .
Scientific Research Applications
Chemistry: Used as a ligand in the synthesis of metal complexes.
Biology: Exhibits antibacterial and anticancer properties.
Medicine: Potential inhibitor of SARS-CoV-2 proteases, making it a candidate for COVID-19 drug development.
Industry: Used in the field of catalysis and metal-organic frameworks (MOFs).
Mechanism of Action
The mechanism of action of 4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has shown binding affinity to the SARS-CoV-2 main protease enzyme, inhibiting its activity and thereby potentially preventing viral replication . The compound’s structure allows it to interact with various biochemical targets, enhancing its bioactivity .
Comparison with Similar Compounds
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide can be compared with other piperazine derivatives such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-phenyl-N-(4-sulfamoylphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c18-25(23,24)16-8-6-14(7-9-16)19-17(22)21-12-10-20(11-13-21)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,19,22)(H2,18,23,24) |
InChI Key |
ROAIPIWKUYZYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


aminehydrochloride](/img/structure/B13585386.png)

amine](/img/structure/B13585399.png)
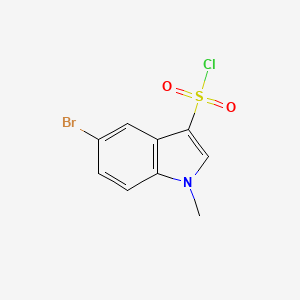
![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)

![{2-[(2-Aminoethyl)disulfanyl]ethyl}dimethylaminedihydrochloride](/img/structure/B13585429.png)

